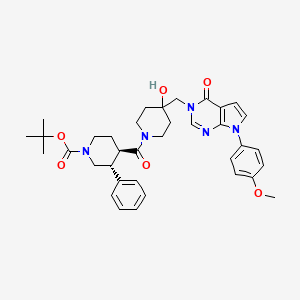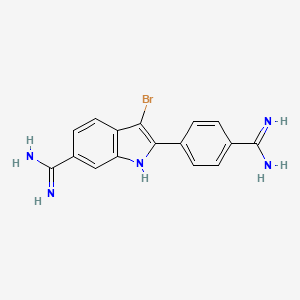
Br-DAPI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Br-DAPI: is a derivative of the well-known fluorescent dye DAPI (4’,6-diamidino-2-phenylindole). This compound is a DNA-binding photosensitizer that produces reactive oxygen species upon irradiation, leading to single and double-stranded breaks in DNA. This compound is particularly useful in fluorescence microscopy due to its strong binding affinity to adenine-thymine-rich regions in DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Br-DAPI involves the bromination of DAPI. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce a bromine atom into the DAPI molecule. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature to ensure the selective bromination of the desired position on the DAPI molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Br-DAPI undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of brominated quinones, while reduction can yield brominated amines .
Applications De Recherche Scientifique
Br-DAPI has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting DNA and studying DNA-binding interactions.
Biology: Employed in fluorescence microscopy to stain DNA in both live and fixed cells, allowing for the visualization of cellular structures.
Medicine: Utilized in diagnostic assays to detect DNA in various biological samples.
Industry: Applied in the development of new fluorescent dyes and probes for various industrial applications.
Mécanisme D'action
Br-DAPI exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. Upon binding, this compound produces reactive oxygen species when exposed to light, leading to the cleavage of DNA strands. This mechanism is particularly useful in photodynamic therapy and other applications where controlled DNA damage is desired .
Comparaison Avec Des Composés Similaires
DAPI: The parent compound of Br-DAPI, widely used as a fluorescent DNA stain.
Hoechst 33342: Another DNA-binding dye that is cell-permeant and used for live-cell imaging.
Ethidium Bromide: A DNA intercalating agent used for staining DNA in gel electrophoresis.
Uniqueness of this compound: this compound is unique due to its ability to produce reactive oxygen species upon irradiation, making it a valuable tool in applications requiring controlled DNA damage. Its high binding affinity to DNA and strong fluorescence make it an excellent choice for various imaging and diagnostic applications .
Propriétés
Formule moléculaire |
C16H14BrN5 |
|---|---|
Poids moléculaire |
356.22 g/mol |
Nom IUPAC |
3-bromo-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C16H14BrN5/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19/h1-7,22H,(H3,18,19)(H3,20,21) |
Clé InChI |
GSBXNZFEZFIMCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)Br)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


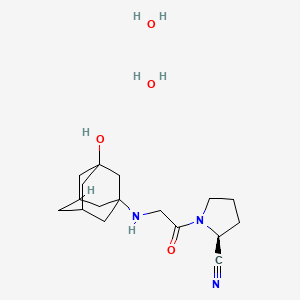
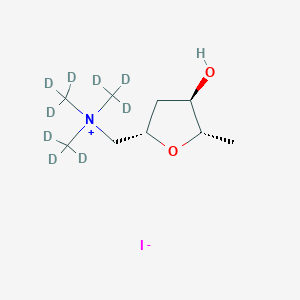
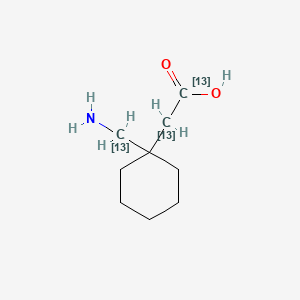



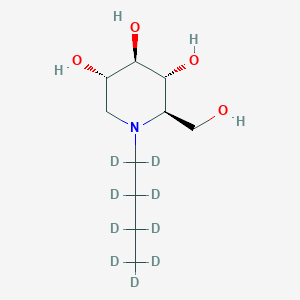
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
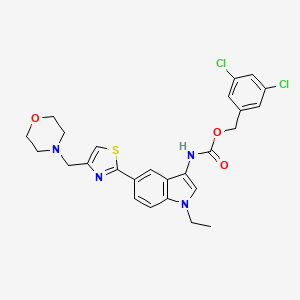

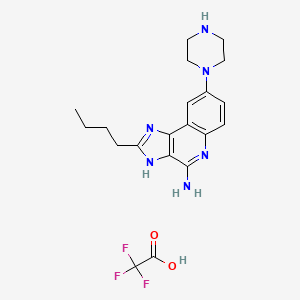
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
